N'-[(E)-anthracen-9-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide
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Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes an anthracene moiety, a tetrahydroisoquinoline unit, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE typically involves a condensation reaction between anthracene-9-carbaldehyde and a hydrazide derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction of the Schiff base would produce the corresponding amine.
Scientific Research Applications
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential as a pharmacophore can be explored for developing new therapeutic agents, particularly in the field of cancer research.
Mechanism of Action
The mechanism by which N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE exerts its effects is largely dependent on its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The Schiff base can also form coordination complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
9-Anthraldehyde oxime: This compound shares the anthracene moiety and can be used as a precursor in the synthesis of various derivatives.
(E)-N1-[(anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine: Similar in structure, this compound also features a Schiff base and anthracene unit.
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is unique due to the presence of the tetrahydroisoquinoline unit, which imparts additional biological activity and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C32H27N3O |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C32H27N3O/c36-32(25-15-13-23(14-16-25)21-35-18-17-24-7-1-2-10-28(24)22-35)34-33-20-31-29-11-5-3-8-26(29)19-27-9-4-6-12-30(27)31/h1-16,19-20H,17-18,21-22H2,(H,34,36)/b33-20+ |
InChI Key |
YYDINKNWXAFEJY-FMFFXOCNSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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